molecular formula C15H24N2 B2674705 1-methyl-N-(2-phenylpropyl)piperidin-4-amine CAS No. 415969-02-7

1-methyl-N-(2-phenylpropyl)piperidin-4-amine

Cat. No.: B2674705
CAS No.: 415969-02-7
M. Wt: 232.371
InChI Key: BWNOORGFTSYCAZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-phenylpropyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of 4-aminopiperidine with 2-phenylpropyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-phenylpropyl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methyl-N-(2-phenylpropyl)piperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, particularly in the context of receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential pharmacological properties, including analgesic and anesthetic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-phenylpropyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-(2-phenylpropyl)piperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities, metabolic stability, and biological activities .

Properties

IUPAC Name

1-methyl-N-(2-phenylpropyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-13(14-6-4-3-5-7-14)12-16-15-8-10-17(2)11-9-15/h3-7,13,15-16H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNOORGFTSYCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CCN(CC1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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